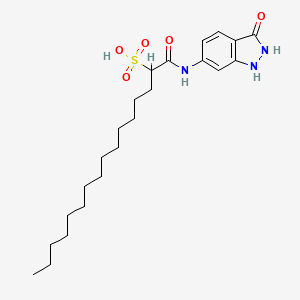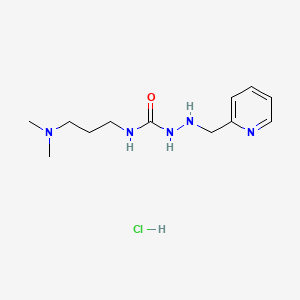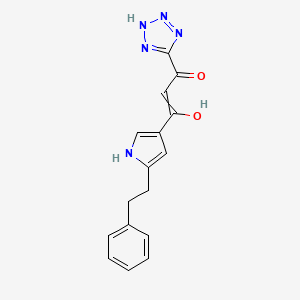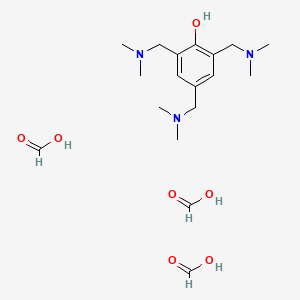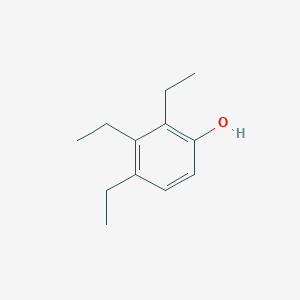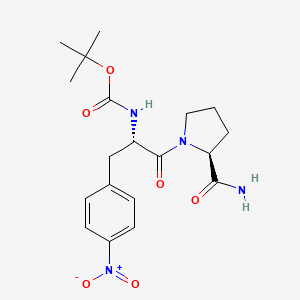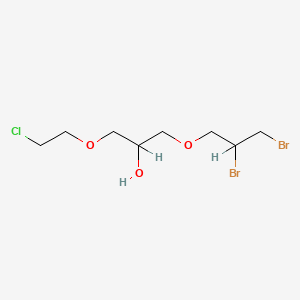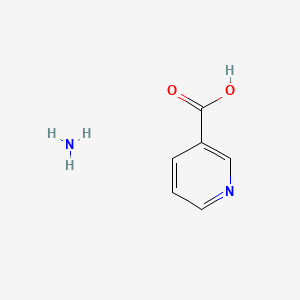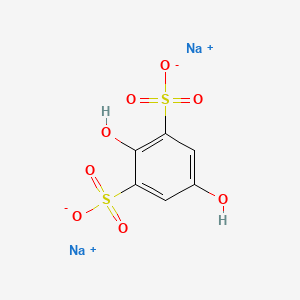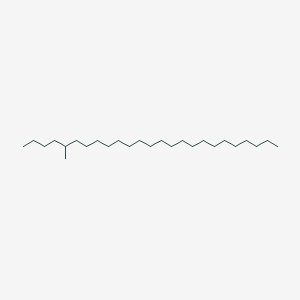
5-Methylpentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a derivative of pentacosane, characterized by the presence of a methyl group at the fifth carbon position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 5-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
科学的研究の応用
5-Methylpentacosane has several applications in scientific research:
作用機序
The mechanism of action of 5-Methylpentacosane in biological systems involves its role as a pheromone or signaling molecule. In insects, it acts as a behavioral synergist, enhancing the effectiveness of other pheromones. The molecular targets include olfactory receptors, which detect the compound and trigger specific behavioral responses .
類似化合物との比較
Pentacosane: The parent compound without the methyl group.
7-Methyltricosane: Another methylated alkane with similar properties but a different carbon chain length.
5,11-Dimethylpentacosane: A related compound with two methyl groups, known for its role in insect communication.
Uniqueness: 5-Methylpentacosane is unique due to its specific methylation pattern, which influences its physical properties and biological activity. Its role as a pheromone component in certain insect species highlights its importance in ecological and behavioral studies .
特性
CAS番号 |
22331-49-3 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
5-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(3)24-7-5-2/h26H,4-25H2,1-3H3 |
InChIキー |
YEIGKGQALVCSKG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
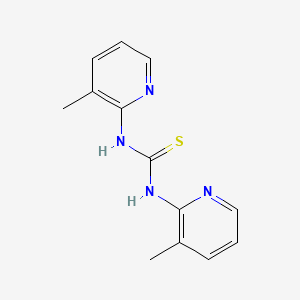
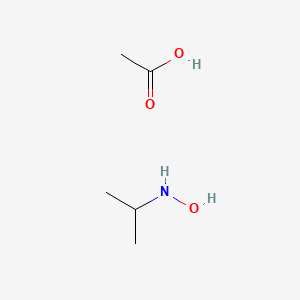
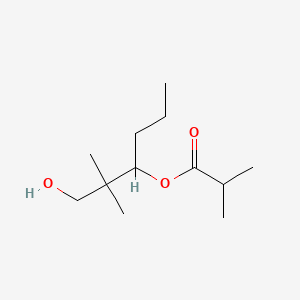
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
